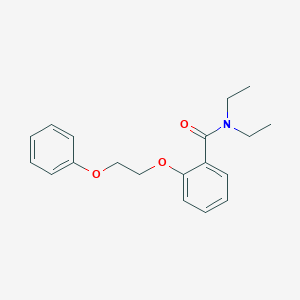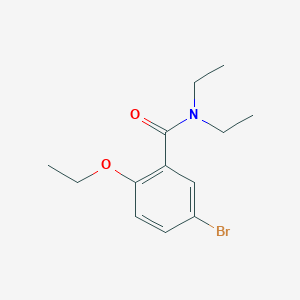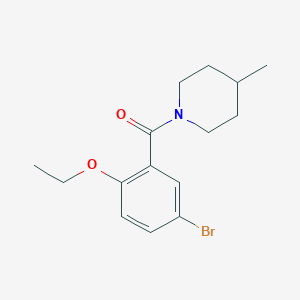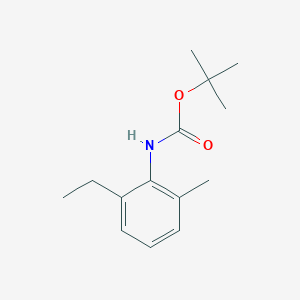
Benzyl 3-iodo-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-iodo-4-methoxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. It is a synthetic compound that is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-iodo-4-methoxybenzoate is not well understood. However, it is believed to act as an inhibitor of various enzymes involved in the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
Benzyl 3-iodo-4-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to possess antifungal, anti-inflammatory, and anticancer properties. It has also been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzyl 3-iodo-4-methoxybenzoate in lab experiments is its unique chemical properties. It is a versatile reagent that can be used in the synthesis of various organic compounds. However, one of the main limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions should be taken when handling it.
Orientations Futures
There are several future directions for research involving Benzyl 3-iodo-4-methoxybenzoate. One possible direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action and its effects on various biological pathways. Additionally, research could be conducted to develop safer and more effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of Benzyl 3-iodo-4-methoxybenzoate involves the reaction between 3-iodo-4-methoxybenzoic acid and benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
Benzyl 3-iodo-4-methoxybenzoate is commonly used in scientific research as a reagent in the synthesis of various organic compounds. It is also used as a starting material in the synthesis of biologically active compounds such as antifungal agents, anti-inflammatory agents, and anticancer agents.
Propriétés
Formule moléculaire |
C15H13IO3 |
|---|---|
Poids moléculaire |
368.17 g/mol |
Nom IUPAC |
benzyl 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C15H13IO3/c1-18-14-8-7-12(9-13(14)16)15(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
MZBQIYIOISDQJK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)I |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)

